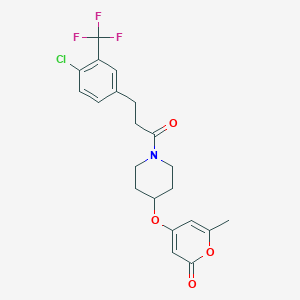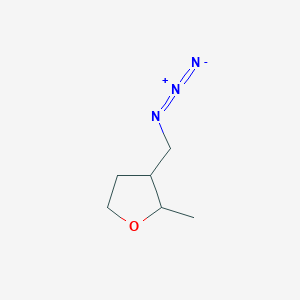![molecular formula C21H25ClN2O4S B2416036 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-06-8](/img/structure/B2416036.png)
4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their antibacterial properties and are used in several antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzo[b][1,4]oxazepin-8-yl group indicates a cyclic structure with both oxygen and nitrogen atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Applications De Recherche Scientifique
Environmental Monitoring and Exposure Assessment
Benzenesulfonamide derivatives, including benzothiazole, benzotriazole, and benzenesulfonamide (BSAs), are high production volume chemicals used in industrial and household applications, leading to their presence in various environments. A study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine these compounds in particulate matter (PM10) of outdoor air samples, indicating the significance of these compounds in environmental monitoring and human exposure assessment (Maceira, Marcé, & Borrull, 2018).
Photodynamic Therapy for Cancer
The photophysical and photochemical properties of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been explored for their application in photodynamic therapy (PDT) for cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. The evaluation indicated significant activity against various cancer types, highlighting the potential of benzenesulfonamide derivatives in anticancer drug development (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Anti-HIV Activity
Research has also focused on the synthesis of primary and secondary benzenesulfonamides bearing oxadiazole moiety for their potential antimicrobial and anti-HIV activities. The synthesized compounds showed promising results in vitro, suggesting their application in developing new therapeutic agents against microbial infections and HIV (Iqbal, Zareef, Ahmed, Zaidi, Arfan, Shafique, & Al-Masoudi, 2006).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Novel isoxazole-containing sulfonamides exhibited potent inhibitory properties against carbonic anhydrase II and VII, indicating their therapeutic potential in treating diseases related to enzyme dysregulation (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).
Mécanisme D'action
Action Environment
Environmental factors (pH, temperature, co-administered drugs) can influence efficacy and stability. For instance, acidic conditions may alter solubility or protonate functional groups.
Remember, this compound’s precise mechanism awaits further investigation. Researchers are like detectives, piecing together clues to unravel the mystery! 🕵️♂️🔍 . If you have any more questions or need further details, feel free to ask!
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPAXOIHKKHABR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)